molecular formula C8H18BrN3 B1383692 N-(cyclohexylmethyl)guanidine hydrobromide CAS No. 2060008-70-8

N-(cyclohexylmethyl)guanidine hydrobromide

Cat. No.: B1383692
CAS No.: 2060008-70-8
M. Wt: 236.15 g/mol
InChI Key: GNLWPKAGQAZYTR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)guanidine hydrobromide typically involves the reaction of cyclohexylmethylamine with cyanamide, followed by the addition of hydrobromic acid. The reaction conditions often include:

    Cyclohexylmethylamine: This amine serves as the starting material.

    Cyanamide: This reagent reacts with the amine to form the guanidine structure.

    Hydrobromic Acid: This acid is used to form the hydrobromide salt.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)guanidine hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The guanidine group can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Electrophiles: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(cyclohexylmethyl)guanidine oxide, while reduction may produce cyclohexylmethylamine.

Scientific Research Applications

N-(cyclohexylmethyl)guanidine hydrobromide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential effects on biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)guanidine hydrobromide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylmethyl)guanidine hydrochloride
  • N-(cyclohexylmethyl)guanidine sulfate
  • N-(cyclohexylmethyl)guanidine acetate

Uniqueness

N-(cyclohexylmethyl)guanidine hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other salts. This uniqueness makes it particularly useful in certain research and industrial applications.

Properties

IUPAC Name

2-(cyclohexylmethyl)guanidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3.BrH/c9-8(10)11-6-7-4-2-1-3-5-7;/h7H,1-6H2,(H4,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLWPKAGQAZYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN=C(N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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